2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra provide critical insights into the compound’s functional groups and spatial arrangement:
| Signal (ppm) | Assignment | Multiplicity |
|---|---|---|
| 1.28 | tert-butyl (9H) | Singlet |
| 3.45–3.60 | Methylene adjacent to nitrogen | Multiplet |
| 4.20 | Ethoxyimino OCH~2~CH~3~ | Quartet |
| 7.25–7.35 | Phenyl aromatic protons | Multiplet |
- The tert-butyl ester appears as a singlet at δ 1.28 ppm (9H).
- The ethoxyimino group’s methylene protons resonate as a quartet near δ 4.20 ppm, coupled to the adjacent methyl group (δ 1.38 ppm, triplet).
- Aromatic protons from the phenylmethyl substituent produce a multiplet between δ 7.25–7.35 ppm, consistent with monosubstituted benzene.
13C NMR confirms the ester carbonyl at δ 172.5 ppm and the sp^2-hybridized imino carbon at δ 155.8 ppm.
Infrared (IR) Spectroscopy
IR absorption bands correlate with key functional groups:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1745 | Ester C=O stretch |
| 1660 | Imine C=N stretch |
| 1240 | C-O ester asymmetric |
The strong band at 1745 cm⁻¹ confirms the tert-butyl ester, while the imine stretch at 1660 cm⁻¹ verifies the ethoxyimino group.
Properties
Molecular Formula |
C20H29N3O3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 7-benzyl-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C20H29N3O3/c1-5-25-21-17-12-22(11-16-9-7-6-8-10-16)13-20(17)14-23(15-20)18(24)26-19(2,3)4/h6-10H,5,11-15H2,1-4H3 |
InChI Key |
COCAIWZZXYHDND-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a member of the diazaspirocyclic family which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a spirocyclic core that is known for its rigidity and ability to interact with various biological targets.
Synthesis
The synthesis of compounds based on the 2,6-diazaspiro[3.4]octane core typically involves multi-step processes that can include reactions such as:
- Kinugasa reaction : A method for creating nitrogen-containing heterocycles.
- Conia-ene-type cyclization : This facilitates the formation of complex structures from simpler precursors .
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of derivatives synthesized from the diazaspiro[3.4]octane framework. A notable derivative demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent activity against this pathogen .
| Compound | MIC (μg/mL) | Activity Description |
|---|---|---|
| Compound 17 | 0.016 | Highly active against M. tuberculosis |
| Compound 24 | 0.125 | Moderate activity |
| Compound 18 | 0.250 | Lower activity compared to Compound 17 |
Cancer Research
Compounds derived from this scaffold have been investigated as potential inhibitors of cancer-associated proteins such as KRAS and HRAS mutants. These compounds act by forming covalent bonds with specific amino acid residues in target proteins, potentially inhibiting tumor growth and metastasis .
The biological activity of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid derivatives may be attributed to their ability to modulate various signaling pathways:
- Dopamine D3 Receptor Antagonism : Some derivatives have shown selective antagonism at dopamine D3 receptors, which is relevant for treating neuropsychiatric disorders.
- Inhibition of Enzymatic Activity : Certain compounds have been identified as inhibitors of key enzymes involved in metabolic pathways related to diabetes and obesity .
Case Studies
- Antitubercular Screening : In a study involving a series of synthesized diazaspiro derivatives, two compounds were highlighted for their significant antitubercular activity, leading to further optimization for enhanced efficacy.
- Cancer Treatment Trials : Preliminary trials using diazaspiro compounds as inhibitors of mutant KRAS proteins showed promising results in vitro, leading to ongoing investigations in vivo.
Scientific Research Applications
Synthesis and Chemical Properties
The compound's molecular formula is , with a molecular weight of 264.33 g/mol. The presence of a spirocyclic structure contributes to its rigidity and potential for diverse interactions with biological targets.
Ketohexokinase Inhibitors
One of the prominent applications of this compound is in the synthesis of ketohexokinase (KHK) inhibitors. KHK plays a crucial role in glucose metabolism, making it a target for treating diabetes and obesity. Compounds derived from 2,6-diazaspiro[3.4]octane have shown promise in modulating KHK activity, potentially leading to new therapeutic strategies for metabolic disorders .
Antitubercular Activity
Research has demonstrated that derivatives of the 2,6-diazaspiro[3.4]octane core exhibit significant antitubercular activity. A study reported the synthesis of nitrofuran carboxamide derivatives from this core, which were evaluated against Mycobacterium tuberculosis. One compound showed a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating strong potential as an antitubercular agent .
Cancer Therapeutics
The spirocyclic structure has been utilized in developing inhibitors for various cancer-related proteins. For instance, compounds derived from this scaffold have been identified as inhibitors of the menin-MLL1 interaction, which is implicated in certain types of leukemia . Additionally, derivatives have been explored for their ability to modulate signaling pathways such as MAPK and PI3K, further showcasing their potential in oncology .
Neurological Applications
Some derivatives are being investigated as selective dopamine D3 receptor antagonists. This receptor is associated with several neurological disorders, including schizophrenia and addiction. The modulation of dopamine receptors holds promise for developing new treatments for these conditions .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
-
Conditions : Concentrated sulfuric acid (H₂SO₄) or aqueous HCl in polar solvents (e.g., THF/water mixtures) at elevated temperatures (60–80°C).
-
Outcome : Conversion to 2,6-diazaspiro[3.4]octane-2-carboxylic acid derivatives, enabling subsequent amide coupling or salt formation .
Ethoxyimino Group Reactivity
The ethoxyimino (–N–O–C₂H₅) moiety participates in two key transformations:
-
Hydrolysis to Ketone :
Acidic hydrolysis (e.g., HCl, H₂O) cleaves the imine bond, yielding a ketone intermediate.
Example :
. -
Nucleophilic Substitution :
Under basic conditions (e.g., K₂CO₃), the ethoxy group is replaced by nucleophiles (e.g., amines, thiols) to form hydrazone or thioether derivatives.
Benzyl Group Hydrogenolysis
The 6-(phenylmethyl) substituent undergoes catalytic hydrogenolysis for deprotection:
-
Outcome : Removal of the benzyl group generates a secondary amine, facilitating further functionalization (e.g., alkylation, acylation) .
Amide and Carboxamide Formation
The carboxylic acid (post-hydrolysis) reacts with amines or acyl chlorides to form amides:
-
Acylation Example :
Reaction with 5-nitrofuroyl chloride in dichloromethane (DCM) and triethylamine yields antitubercular carboxamide derivatives .
Reaction :
| Derivative | Biological Activity (MIC against M. tuberculosis) | Reference |
|---|---|---|
| Nitrofuran carboxamide | 0.016 μg/mL (potent lead) |
Spirocyclic Core Functionalization
The diazaspiro[3.4]octane core enables regioselective reactions:
-
N-Alkylation : Sodium hydride (NaH) in THF mediates alkylation at the secondary nitrogen .
-
Cyclization : Reactions with hydrazides or amidines form triazole or oxadiazole rings fused to the spirocyclic system .
Example :
Hydrazide 14 reacts with acetamidine at 170°C to form 1,2,4-triazole derivatives (e.g., compounds 19–22 ) .
Oxidation and Reduction Pathways
-
Oxidation : Potassium permanganate (KMnO₄) oxidizes the ethoxyimino group to nitro or carbonyl derivatives.
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces imine bonds while preserving the ester group.
Analytical Monitoring
Reaction progress and purity are assessed via:
-
¹H/¹³C NMR : Tracking proton shifts (e.g., tert-butyl at δ 1.4 ppm, ethoxyimino at δ 4.1 ppm) .
-
HPLC : Purity >95% achieved using C18 columns and acetonitrile/water gradients .
Key Data Table: Reaction Optimization Parameters
| Reaction | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Ester hydrolysis | H₂SO₄, H₂O | 80°C | 85 | |
| Benzyl hydrogenolysis | Pd/C, EtOH | 25°C | 92 | |
| Triazole cyclization | Acetamidine | 170°C | 78 | |
| Acylation | Et₃N, DCM | 0–25°C | 89 |
This compound’s multifunctional design enables tailored modifications for drug discovery, emphasizing its role in developing bioactive spirocyclic derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Lipophilicity (LogP): The tert-butyl ester increases LogP compared to free carboxylic acids, enhancing membrane permeability. For example, the target compound’s LogP is expected to be higher than 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (LogP ~1.5, ) due to the ethoxyimino and benzyl groups .
- Metabolic Stability: The ethoxyimino group may resist hydrolysis better than esters or amides, as seen in spirocyclic HIV protease inhibitors (e.g., atazanavir analogs in ) .
- Biological Activity: Spiro[3.4]octane derivatives are explored as protease inhibitors or kinase modulators. For instance, diazaspiro[3.5]nonane carboxamides () show activity against viral targets (LCMS m/z 658 [M+H]+), suggesting the target compound could have similar applications .
Preparation Methods
Synthesis of the 2,6-Diazaspiro[3.4]octane Core
- The core spirocyclic structure is commonly synthesized by annulation reactions involving cyclopentane and azacyclic intermediates.
- Three main annulation routes have been reported for related 2-azaspiro[3.4]octane systems, which can be adapted for the 2,6-diaza variant:
- Annulation via cyclopentane ring formation.
- Annulation via the four-membered ring formation.
- These methods use readily available starting materials and conventional transformations, minimizing chromatographic purification steps for efficiency.
Introduction of the Carboxylic Acid Ester Group
- The carboxylic acid at position 2 is typically introduced as a tert-butyl ester to enhance stability and facilitate purification.
- Esterification can be achieved by reacting the corresponding acid chloride or acid with tert-butanol under acidic or catalytic conditions.
- Protection and deprotection steps are employed to prevent side reactions during subsequent transformations.
Installation of the Ethoxyimino Group
- The ethoxyimino substituent at position 8 is introduced via oximation of a ketone or aldehyde precursor.
- This involves reaction with ethoxyamine or related reagents under controlled conditions to form the oxime ether.
- The ethoxyimino group enhances biological activity by increasing hydrogen bonding capacity and binding affinity.
Benzyl (Phenylmethyl) Substitution
- The phenylmethyl group is introduced typically by alkylation of the nitrogen atom using benzyl halides or benzyl derivatives.
- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- Protective groups on nitrogen may be used to direct substitution selectively.
Final Purification and Characterization
- The final compound is purified by crystallization or chromatographic methods.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Annulation for spiro core | Cyclopentane derivatives, amines, acid catalysts | Mild temperatures, inert atmosphere |
| Esterification | tert-Butanol, acid chloride or coupling agents (e.g., DCC, EDC) | Room temp to reflux, inert atmosphere |
| Oximation (ethoxyimino group) | Ethoxyamine hydrochloride, base (e.g., triethylamine) | Anhydrous solvents, controlled pH |
| Benzylation | Benzyl bromide or chloride, base (e.g., K2CO3, NaH) | Dry solvents, inert atmosphere |
| Purification | Chromatography, recrystallization | Solvent systems vary depending on impurities |
Research Findings and Optimization
- Studies indicate that the choice of base and solvent critically affects yield and selectivity, especially during benzylation and oximation steps.
- Use of carbodiimide coupling agents (DCC, EDC) improves esterification efficiency and reduces side products.
- The spirocyclic structure’s rigidity influences reaction kinetics; thus, temperature control is essential to avoid decomposition or rearrangement.
- Protective groups such as Boc (tert-butoxycarbonyl) on nitrogen atoms are used to prevent unwanted reactions during multi-step synthesis.
Comparative Table of Related Compounds and Their Preparation
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,6-Diazaspiro[3.4]octane-2-carboxylic acid derivatives, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling spirocyclic intermediates with functionalized aromatic amines. For example, analogous compounds (e.g., 6,7-diazaspiro derivatives) are synthesized via sequential alkylation, hydroxylation, and esterification steps under controlled pH and temperature . Key steps include:
- Protection/deprotection strategies : Use of tert-butyl esters (e.g., 1,1-dimethylethyl ester) to stabilize carboxylic acid groups during coupling reactions .
- Coupling optimization : Employing reagents like HATU or EDCl/HOBt to activate carboxyl groups for amide bond formation, monitored by LCMS (e.g., m/z 658 [M+H]+ observed in similar spiro compounds) .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this spirocyclic compound?
- Methodology :
- Chromatography : Reverse-phase HPLC with mobile phases adjusted to pH 5.5 using phosphate buffers and tetrabutylammonium hydroxide (e.g., retention time 1.57 minutes in SMD-TFA05 method) .
- Spectroscopy : IR and UV-Vis to confirm functional groups (e.g., ethoxyimino and phenylmethyl motifs) and electronic transitions. Elemental analysis validates molecular composition .
- Mass spectrometry : High-resolution LCMS to distinguish between isobaric impurities and confirm molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected LCMS adducts or NMR splitting patterns) for this compound?
- Methodology :
- Adduct identification : Compare observed LCMS peaks (e.g., [M+Na]+ or [M+NH4]+) with theoretical isotopic distributions. Use collision-induced dissociation (CID) to fragment adducts and confirm structural assignments .
- NMR analysis : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., spirocyclic CH2 groups). Deuterated solvents (e.g., DMSO-d6) enhance resolution for hydroxyl protons .
- Cross-validation : Correlate data with structurally similar compounds (e.g., 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives) to identify systematic errors .
Q. What experimental design strategies are optimal for studying the compound’s reactivity in coupling reactions (e.g., amidation or ester hydrolysis)?
- Methodology :
- Factorial design : Vary factors like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading to identify interactions affecting yield. Use ANOVA to determine statistically significant variables .
- Kinetic studies : Monitor reaction progress via in-situ IR or inline HPLC to track intermediate formation (e.g., tert-butyl ester deprotection) .
- Mechanistic probes : Isotopic labeling (e.g., 18O in ethoxyimino groups) or computational DFT calculations to elucidate transition states .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40–60°C for 1–4 weeks. Monitor degradation products via LCMS and quantify stability-indicating parameters (e.g., half-life) .
- Solid-state analysis : Use DSC and TGA to evaluate thermal decomposition thresholds and hygroscopicity .
Theoretical and Mechanistic Questions
Q. What computational models are suitable for predicting the compound’s bioactivity or interaction with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases) based on spirocyclic conformation and hydrogen-bonding motifs .
- QSAR studies : Correlate substituent effects (e.g., phenylmethyl vs. trifluoromethyl groups) with activity data from analogous compounds (e.g., EP 4374877 derivatives) to build predictive models .
Q. How does the spirocyclic core influence the compound’s conformational flexibility compared to non-cyclic analogs?
- Methodology :
- Dynamic NMR : Measure ring-flipping barriers in solution to quantify strain energy .
- X-ray crystallography : Resolve crystal structures to compare bond angles and torsional strain with computational predictions (e.g., Spartan or Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
